(3-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine
Description
Historical Context and Early Studies on Related Amines
The scientific journey into aromatic amines began with the isolation of aniline (B41778) from coal tar in the 19th century. wikipedia.orgbritannica.com Initially, these compounds were pivotal in the development of the synthetic dye industry. wikipedia.orgnih.gov This industrial application spurred fundamental research into their chemical properties and reactions. Over time, the focus expanded to their biological significance, leading to the discovery of their roles in pharmaceuticals and other biologically active molecules. sundarbanmahavidyalaya.inannualreviews.org Early investigations into related secondary and tertiary amines laid the groundwork for understanding the structure-activity relationships that are crucial in medicinal chemistry today. sundarbanmahavidyalaya.in
Significance of Aromatic Amine Structures in Chemical Biology
Aromatic amines are a cornerstone of chemical biology due to their versatile chemical nature and prevalence in biological systems. amerigoscientific.compurkh.com They serve as essential building blocks in the synthesis of a vast array of organic compounds, including many pharmaceuticals, agrochemicals, and polymers. wikipedia.orgamerigoscientific.com The nitrogen atom in the amine group can act as a hydrogen bond acceptor and, in its protonated form, as a hydrogen bond donor, enabling interactions with biological targets like proteins and nucleic acids. science-revision.co.uk
Furthermore, the aromatic rings provide a scaffold that can be readily modified to fine-tune the molecule's size, shape, and electronic properties. The presence of substituents, such as the methoxy (B1213986) groups in (3-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine, can significantly influence a compound's pharmacological profile. Methoxy groups, in particular, are known to affect a molecule's metabolic stability and its ability to bind to target receptors. pharmacylibrary.comnih.govresearchgate.net This makes the aromatic amine framework a valuable tool in the design of new therapeutic agents. drughunter.com
Current Research Landscape and Knowledge Gaps Pertaining to this compound
Despite the broad interest in aromatic amines, dedicated research specifically on this compound is limited. A comprehensive search of scientific literature reveals a notable absence of studies focused on its synthesis, characterization, and biological activity. This represents a significant knowledge gap in the field.
The current research landscape for analogous compounds, however, provides a basis for postulating the potential areas of interest for this specific molecule. Research into substituted dibenzylamine (B1670424) and phenethylamine (B48288) derivatives has explored their potential applications in various therapeutic areas. The structural motifs present in this compound suggest that it could be a candidate for investigation in fields such as neuropharmacology or as a scaffold for the development of novel bioactive compounds. The methoxy substituents on the benzyl (B1604629) and phenethyl groups are of particular interest, as they can modulate lipophilicity and interaction with biological targets. nih.govresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-19-16-8-6-14(7-9-16)10-11-18-13-15-4-3-5-17(12-15)20-2/h3-9,12,18H,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFDRDWIZOFOPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366334 | |
| Record name | 2-(4-Methoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355817-44-6 | |
| Record name | 2-(4-Methoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Methoxybenzyl 2 4 Methoxyphenyl Ethyl Amine
Reductive Amination Approaches for (3-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine Synthesis
Reductive amination is a highly versatile and widely employed method for synthesizing amines. arkat-usa.orgorganic-chemistry.orgnih.gov This process typically involves the reaction of a carbonyl compound, in this case, 3-methoxybenzaldehyde, with an amine, 2-(4-methoxyphenyl)ethylamine. The initial reaction forms a Schiff base or imine intermediate, which is subsequently reduced in the same reaction vessel (a "one-pot" reaction) to yield the desired secondary amine. arkat-usa.org The choice of reducing agent is critical for the success of this transformation, as it must selectively reduce the imine in the presence of the starting aldehyde. arkat-usa.org
Catalytic Hydrogenation Protocols
Catalytic hydrogenation is a robust method for the reduction step in reductive amination. This technique employs a metal catalyst and a source of hydrogen to effect the reduction of the in situ-formed imine.
A common procedure involves mixing 3-methoxybenzaldehyde and 2-(4-methoxyphenyl)ethylamine in a suitable solvent, such as methanol (B129727) or ethanol, followed by the introduction of a catalyst and exposure to hydrogen gas. A specific example in the literature describes the hydrogenation of an N-benzal intermediate, N-(3-methoxybenzal)-3-methoxy-4,5-methylenedioxyphenethylamine, using Raney nickel as the catalyst at 2 atmospheres of hydrogen pressure, which resulted in an 80% yield of the corresponding secondary amine. mdma.ch Similarly, palladium on charcoal (Pd/C) is another effective catalyst, often used under hydrogen pressures ranging from 1 to 3 atmospheres to reduce imine intermediates or related precursors like nitrostyrenes to amines. mdma.chgoogle.com
Table 1: Representative Catalytic Hydrogenation Conditions for Reductive Amination This table is illustrative and based on general protocols for similar transformations.
| Catalyst | Hydrogen Source | Pressure | Solvent | Typical Yield |
|---|---|---|---|---|
| Raney Nickel | H₂ Gas | 2-3 atm | Methanol | ~80% mdma.ch |
| 10% Pd/C | H₂ Gas | 1-3 atm | Ethanol / Ethyl Acetate | Good to Excellent mdma.chgoogle.com |
| 5% Pd/C | H₂ Gas | 1 atm | Ethanol | High arkat-usa.org |
Borohydride-Based Reductions
Metal borohydrides, particularly sodium borohydride (NaBH₄), are mild and selective reducing agents frequently used for reductive aminations. google.com They are advantageous due to their operational simplicity and compatibility with various functional groups.
In this approach, 3-methoxybenzaldehyde and 2-(4-methoxyphenyl)ethylamine are condensed, and the resulting imine is reduced with sodium borohydride. The reaction is often carried out in alcoholic solvents like methanol. One study on the synthesis of a related compound, N-Ethyl-1-(4-methoxyphenyl)propan-2-amine, utilized sodium borohydride in methanol at low temperatures (-5 to 0 °C) for the reductive amination of 4-methoxyphenyl (B3050149) acetone with ethylamine (B1201723). pharmainfo.in Another effective system involves the use of sodium borohydride in the presence of acetic acid, which can enhance the reduction of the imine intermediate and lead to good yields of the target benzyl (B1604629) amines. arkat-usa.org In a similar synthesis, an intermediate imine was treated with sodium borohydride in an acidic medium to afford the desired N-benzylated derivative in high yield. google.com
Table 2: Borohydride Reagents in Reductive Amination
| Reagent | Solvent | Key Features | Reference |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol / Ethanol | Mild, selective, cost-effective, operationally simple. | pharmainfo.ingoogle.com |
| NaBH₄ - Acetic Acid | Methanol | Effective system for imine reduction, often providing good yields. | arkat-usa.org |
| Polymer-supported Borohydride | THF | Allows for easy workup and recyclability of the reagent. |
Other Reductive Reagents in this compound Formation
Beyond catalytic hydrogenation and borohydrides, other reducing agents can be employed for the reductive amination process. These alternatives can offer different levels of reactivity and selectivity.
Formic acid can serve as both a reducing agent and a source of the N-methyl or N-formyl group in the Eschweiler-Clarke reaction, a specific type of reductive amination. organic-chemistry.org Silanes, such as phenylsilane or triethylsilane, in the presence of a catalyst like InCl₃, provide another chemoselective method for reducing imines, tolerating functionalities like esters and carboxylic acids. organic-chemistry.org More recently, electrochemical methods have been explored, using a silver electrocatalyst to drive the hydrogenation of imines under ambient conditions. caltech.edu These methods provide alternative routes that may be advantageous under specific synthetic constraints.
Amine Alkylation Strategies for this compound
An alternative synthetic route is the direct alkylation of an amine precursor. This strategy involves forming the C-N bond by reacting an amine nucleophile with an electrophilic alkylating agent.
N-Alkylation of Primary or Secondary Amine Precursors
The most direct alkylation approach involves the reaction of the primary amine, 2-(4-methoxyphenyl)ethylamine, with a suitable 3-methoxybenzyl electrophile, such as 3-methoxybenzyl chloride or 3-methoxybenzyl bromide. This is a standard Sɴ2 reaction where the amine's lone pair of electrons attacks the electrophilic benzylic carbon, displacing the halide leaving group.
The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, preventing the protonation of the starting amine which would render it non-nucleophilic. Common bases include potassium carbonate or triethylamine. A general procedure for a similar N-alkylation involves heating the primary amine with an alkyl bromide in a solvent like dimethylformamide (DMF) in the presence of potassium carbonate. orgsyn.org A potential drawback of this method is the possibility of over-alkylation, where the desired secondary amine product reacts further with the alkylating agent to form a tertiary amine. This can often be controlled by adjusting the stoichiometry of the reactants.
Mitsunobu Reaction Applications in this compound Synthesis
The Mitsunobu reaction offers a powerful method for forming C-N bonds by converting an alcohol into an amine. nih.gov In the context of synthesizing this compound, this reaction would involve 3-methoxybenzyl alcohol as the electrophile precursor and 2-(4-methoxyphenyl)ethylamine as the nucleophile.
The classic Mitsunobu reaction proceeds by activating the alcohol with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). missouri.eduorganic-chemistry.org This in situ activation converts the hydroxyl group into a good leaving group, which is then displaced by a nucleophile. organic-chemistry.org Standard Mitsunobu conditions are most effective with acidic nitrogen nucleophiles (pKa < 13), such as sulfonamides or imides. nih.govorganic-chemistry.org Therefore, a common strategy involves using a protected form of the amine, like a 2-nitrobenzenesulfonamide, which is sufficiently acidic to act as the nucleophile. The resulting sulfonamide product is then deprotected in a subsequent step to yield the final secondary amine. orgsyn.org
Recent advancements have developed modified Mitsunobu protocols that allow for the direct use of less acidic primary and secondary amines as nucleophiles, simplifying the synthetic sequence. rsc.orgacs.org These improved procedures often utilize specialized reagents to facilitate the reaction and minimize side products. rsc.org
Alternative Synthetic Routes and Convergent Syntheses of this compound
Route A: Reductive Amination
This is a widely used and efficient method for the formation of secondary amines. organic-chemistry.org The strategy involves the reaction of an aldehyde or ketone with a primary amine to form an imine intermediate, which is then reduced in situ to the desired secondary amine. For the target molecule, this involves the reaction of 3-methoxybenzaldehyde with 2-(4-methoxyphenyl)ethylamine.
The reaction proceeds via the initial formation of a Schiff base (imine), which is subsequently reduced. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) being a common and cost-effective choice. nih.gov The conditions for this reaction are generally mild and tolerant of a range of functional groups.
Route B: N-Alkylation
This classical approach involves the formation of a carbon-nitrogen bond through the reaction of a primary amine with an alkylating agent. In the context of synthesizing this compound, this can be achieved in two ways:
Alkylation of 3-methoxybenzylamine (B130926): This involves reacting 3-methoxybenzylamine with a suitable 2-(4-methoxyphenyl)ethyl electrophile. To enhance the leaving group ability of the ethanol derivative, it is often converted to a tosylate (p-toluenesulfonate). The synthesis of such tosylates from the corresponding alcohol is a well-established procedure.
Alkylation of 2-(4-methoxyphenyl)ethylamine: This route would involve the reaction of 2-(4-methoxyphenyl)ethylamine with 3-methoxybenzyl halide (e.g., chloride or bromide).
A significant drawback of N-alkylation is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts as byproducts. Careful control of stoichiometry and reaction conditions is necessary to favor the desired mono-alkylation.
Optimization of Reaction Conditions and Yield for this compound Production
The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and the formation of byproducts.
For the reductive amination route, several parameters can be adjusted:
Reducing Agent: While sodium borohydride is effective, other reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride can offer different levels of reactivity and selectivity. STAB is particularly mild and often used for reductive aminations. Catalytic transfer hydrogenation using ammonium formate and a catalyst like zinc dust also presents a viable option. organic-chemistry.org
Solvent: The choice of solvent can influence the rate of both imine formation and reduction. Alcohols such as methanol or ethanol are commonly used with sodium borohydride. For other reducing agents, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) may be preferred.
Temperature: The reaction is typically carried out at room temperature, although gentle heating may be required to facilitate imine formation.
pH: Maintaining a slightly acidic pH can catalyze the formation of the imine intermediate. However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic.
For the N-alkylation route, optimization strategies include:
Leaving Group: The choice of the leaving group on the electrophile is critical. Tosylates are excellent leaving groups and are often preferred over halides.
Base: A non-nucleophilic base is typically added to neutralize the acid generated during the reaction and to deprotonate the amine, increasing its nucleophilicity. Common bases include triethylamine or potassium carbonate.
Solvent: Polar aprotic solvents such as acetonitrile (B52724) or dimethylformamide (DMF) are generally used to facilitate the SN2 reaction.
Temperature: The reaction temperature can be varied to control the reaction rate. Higher temperatures may increase the rate but can also lead to more side products.
Below are interactive data tables summarizing plausible reaction conditions for the synthesis of this compound.
Table 1: Reductive Amination of 3-methoxybenzaldehyde with 2-(4-methoxyphenyl)ethylamine
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Sodium Triacetoxyborohydride (STAB) | H₂/Palladium on Carbon (Pd/C) |
| Solvent | Methanol | Dichloromethane (DCM) | Ethanol |
| Temperature | Room Temperature | Room Temperature | 40 °C |
| Catalyst | None | Acetic Acid (catalytic) | 10% Pd/C |
| Reaction Time | 12-24 hours | 12-24 hours | 24 hours |
| Pressure | Atmospheric | Atmospheric | 5 atm |
| Plausible Yield | 75-85% | 80-90% | 85-95% |
Table 2: N-Alkylation of 3-methoxybenzylamine with 2-(4-methoxyphenyl)ethyl Tosylate
| Parameter | Condition 1 | Condition 2 |
| Base | Potassium Carbonate (K₂CO₃) | Triethylamine (Et₃N) |
| Solvent | Acetonitrile | Dimethylformamide (DMF) |
| Temperature | 60 °C | 80 °C |
| Reaction Time | 24 hours | 18 hours |
| Plausible Yield | 60-70% | 65-75% |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles aims to reduce the environmental impact of chemical processes. Both the reductive amination and N-alkylation routes can be made more environmentally benign.
For reductive amination , several green strategies can be implemented:
Atom Economy: Reductive amination is inherently atom-economical as most atoms from the reactants are incorporated into the final product.
Safer Solvents: The use of hazardous solvents like dichloromethane can be replaced with greener alternatives. For instance, using glycerol as a solvent for reductive aminations with sodium borohydride has been reported as an environmentally friendly option. nih.gov Ethanol is also a preferable solvent over methanol due to its lower toxicity.
Catalysis: The use of catalytic hydrogenation with H₂ gas is a very clean reduction method, with water being the only byproduct. researchgate.net Heterogeneous catalysts like Pd/C can be recovered and reused. Catalytic transfer hydrogenation also avoids the use of metal hydrides. organic-chemistry.org
Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption.
For N-alkylation , green improvements can include:
Alternative Alkylating Agents: Replacing alkyl halides with dialkyl carbonates or alcohols (via a "borrowing hydrogen" methodology) can be a greener approach. The "borrowing hydrogen" strategy involves the temporary oxidation of an alcohol to an aldehyde, which then undergoes reductive amination with the amine, using the hydrogen that was "borrowed" in the initial oxidation step.
Catalytic Methods: The use of catalysts to promote the N-alkylation with alcohols is an area of active research. This avoids the need to pre-functionalize the alcohol as a tosylate or halide, reducing the number of synthetic steps and waste generation.
By carefully selecting reagents, solvents, and catalysts, the synthesis of this compound can be designed to be both efficient and environmentally responsible.
Advanced Spectroscopic and Structural Elucidation of 3 Methoxybenzyl 2 4 Methoxyphenyl Ethyl Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of (3-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure and dynamics of this compound. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques, confirms the molecular framework and provides insight into its preferred conformations.
The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the benzylic and ethylenic methylene (B1212753) protons, and the methoxy (B1213986) group protons. The protons on the 4-methoxyphenyl (B3050149) ring are expected to appear as two doublets (an AA'BB' system), characteristic of para-substitution. The protons on the 3-methoxyphenyl (B12655295) ring would present a more complex splitting pattern. The methylene protons of the ethyl and benzyl (B1604629) groups would likely appear as singlets or multiplets in the aliphatic region of the spectrum. The methoxy groups would each yield a sharp singlet.
Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule. The aromatic carbons would resonate in the downfield region (~110-160 ppm), with the carbons attached to the oxygen and nitrogen atoms being the most deshielded. The methylene and methoxy carbons would appear in the upfield region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Toggle NMR Data
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -OCH₃ (on 3-methoxybenzyl) | ~3.81 | ~55.2 |
| -OCH₃ (on 4-methoxyphenyl) | ~3.79 | ~55.3 |
| -CH₂- (benzyl) | ~3.75 | ~53.0 |
| -CH₂-CH₂-N- | ~2.85 | ~50.0 |
| -CH₂-CH₂-N- | ~2.80 | ~35.0 |
| Aromatic H (3-methoxybenzyl) | ~6.8 - 7.3 | ~112 - 140 |
| Aromatic H (4-methoxyphenyl) | ~6.85 (d), 7.15 (d) | ~114 - 131 |
| Aromatic C (ipso, C-O, C-N) | - | ~158 - 160 |
To unambiguously assign these resonances and confirm the molecule's connectivity, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation would be observed between the two methylene groups of the ethyl fragment (-CH₂-CH₂-), confirming their adjacency. Correlations among the protons on each aromatic ring would also help in their specific assignment.
HMQC (Heteronuclear Multiple Quantum Coherence): This technique maps protons directly to the carbons they are attached to. It would be used to definitively link each proton signal in Table 1 to its corresponding carbon signal. For instance, the signal at ~3.75 ppm would correlate with the benzylic carbon at ~53.0 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between protons and carbons (typically over 2-3 bonds). HMBC is crucial for piecing together the molecular fragments. Key correlations would include the protons of the benzylic methylene group showing a correlation to the carbons of the 3-methoxyphenyl ring, and the protons of the ethyl group correlating with the carbons of the 4-methoxyphenyl ring. Furthermore, the methoxy protons would show correlations to the methoxy carbon and the aromatic carbon to which the group is attached.
The structure of this compound features several single bonds around which rotation can occur, such as the C-N bonds and the aryl-C bonds. If the energy barrier to any of these rotations is high enough, distinct conformers (rotamers) may be observable on the NMR timescale. nih.gov
Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, could be employed to investigate these rotational dynamics. For example, hindered rotation around the C(benzyl)-N bond could potentially lead to the observation of separate signals for the aromatic rings at low temperatures. As the temperature is increased, these signals would broaden, coalesce, and eventually sharpen into a single averaged signal. The coalescence temperature can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. nih.govnih.gov While specific experimental data for this compound is not available, studies on similar N-benzyl systems have shown that such rotational barriers can be significant. nih.govresearchgate.net
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis of this compound
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in the molecule.
FT-IR Spectroscopy: The FT-IR spectrum of a secondary amine like this compound is characterized by several key absorption bands. orgchemboulder.com A weak N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹. libretexts.org The C-H stretching vibrations of the aromatic rings appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene and methoxy groups are found just below 3000 cm⁻¹. The presence of the aromatic rings is further confirmed by C=C stretching absorptions in the 1450-1610 cm⁻¹ region. The C-N stretching of the secondary amine would appear in the 1250-1335 cm⁻¹ range for the aromatic attachment and 1020-1250 cm⁻¹ for the aliphatic part. orgchemboulder.com The prominent C-O stretching of the aryl ether groups would result in strong bands, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).
Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. Aromatic ring vibrations, which often give strong signals in Raman spectra, would be clearly observable. This technique is particularly useful for analyzing the skeletal vibrations of the molecule.
Table 2: Predicted Characteristic FT-IR Absorption Bands for this compound
Toggle IR Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2830 - 2960 | Medium |
| Aromatic C=C Stretch | 1450 - 1610 | Medium-Strong |
| Asymmetric C-O-C Stretch (Aryl Ether) | 1230 - 1270 | Strong |
| C-N Stretch | 1020 - 1335 | Medium |
| Symmetric C-O-C Stretch (Aryl Ether) | 1020 - 1050 | Strong |
Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and confirming the structure of this compound through analysis of its fragmentation patterns. The molecular formula is C₁₇H₂₁NO₂, giving a molecular weight of 271.35 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 271.
The fragmentation of this molecule is expected to be dominated by cleavage alpha to the nitrogen atom, which is a characteristic pathway for amines due to the stabilization of the resulting carbocation by the nitrogen lone pair. libretexts.orgthieme-connect.de
Two primary alpha-cleavage pathways are predicted:
Loss of a 4-methoxyphenethyl radical: Cleavage of the N-CH₂ bond of the ethyl group would result in the formation of a highly stable iminium cation at m/z 136 . This fragment corresponds to the [M - C₈H₉O]⁺ ion.
Loss of a 3-methoxybenzyl radical: Cleavage of the N-CH₂ bond of the benzyl group is the most likely fragmentation pathway. This leads to the formation of a stable benzylic/tropylium (B1234903) cation at m/z 121 ([C₈H₉O]⁺). fiveable.me The remaining fragment would form a radical cation at m/z 150 . The fragment at m/z 121 is often the base peak in the spectrum of N-benzyl compounds.
Further fragmentation of the phenylethyl portion could occur via benzylic cleavage to produce a fragment at m/z 107 .
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
Toggle MS Data
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 271 | [C₁₇H₂₁NO₂]⁺ | Molecular Ion (M⁺) |
| 150 | [C₉H₁₂NO]⁺ | Alpha-cleavage: M - 3-methoxybenzyl |
| 136 | [C₉H₁₂N]⁺ | Alpha-cleavage: M - 4-methoxyphenethyl |
| 121 | [C₈H₉O]⁺ | 3-methoxybenzyl cation (likely base peak) |
| 107 | [C₇H₇O]⁺ | 4-methoxyphenyl cation |
X-ray Crystallography and Solid-State Conformations of this compound and its Salts
While no public crystal structure data is available for this compound, X-ray crystallography would provide definitive information on its solid-state conformation. A single crystal X-ray diffraction study would reveal precise bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's three-dimensional arrangement in the crystalline lattice.
In the solid state, the molecule's conformation would be influenced by crystal packing forces and intermolecular interactions. The flexible ethylamine (B1201723) linker allows for a variety of potential conformations. The relative orientation of the two aromatic rings would be a key structural feature.
Chiroptical Spectroscopy (CD, ORD) on Stereochemical Aspects of this compound (if applicable to chiral derivatives)
This compound itself is an achiral molecule as it does not possess any stereogenic centers and cannot exist as enantiomers. Therefore, it is optically inactive and will not show a signal in Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) spectroscopy. researchgate.net
However, these chiroptical techniques would become indispensable if a chiral derivative were to be synthesized. For example, the introduction of a methyl group at the α- or β-position of the ethylamine backbone would create a stereocenter, leading to (R)- and (S)-enantiomers.
Circular Dichroism (CD): This technique measures the differential absorption of left and right circularly polarized light. The enantiomers of a chiral derivative would produce mirror-image CD spectra. The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the absolute configuration and conformation of the molecule. rsc.org
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It provides information complementary to CD and can also be used to determine the absolute configuration of chiral molecules.
For a chiral derivative of this compound, chiroptical spectroscopy, often combined with quantum chemical calculations, would be the definitive method for assigning its absolute stereochemistry and studying its conformational preferences in solution. mdpi.comtum.de
Chemical Reactivity and Derivatization of 3 Methoxybenzyl 2 4 Methoxyphenyl Ethyl Amine
Reactions at the Secondary Amine Nitrogen of (3-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine
The lone pair of electrons on the secondary amine nitrogen makes it a primary center for nucleophilic reactions. This reactivity allows for the formation of a variety of derivatives through reactions such as acylation, sulfonylation, and alkylation.
Secondary amines, such as this compound, readily undergo acylation when treated with acylating agents like acid chlorides or acid anhydrides. lumenlearning.comopenstax.org This reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acylating agent, leading to the formation of a stable N,N-disubstituted amide. Due to the absence of a second hydrogen on the nitrogen, the resulting amide is less nucleophilic than the starting amine, preventing overacylation. openstax.org
Similarly, sulfonylation occurs when the amine reacts with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base. This process yields a sulfonamide, a class of compounds with significant applications in medicinal chemistry. libretexts.org The reaction mechanism is analogous to acylation, with the amine attacking the electrophilic sulfur atom of the sulfonyl chloride.
Table 1: Representative Acylation and Sulfonylation Reactions This table is illustrative and shows typical reactions for a secondary amine.
| Reaction Type | Reagent | Product Class | General Structure of Product |
|---|---|---|---|
| Acylation | Acetyl Chloride (CH₃COCl) | Amide | N-(3-methoxybenzyl)-N-(2-(4-methoxyphenyl)ethyl)acetamide |
| Acylation | Acetic Anhydride (B1165640) ((CH₃CO)₂O) | Amide | N-(3-methoxybenzyl)-N-(2-(4-methoxyphenyl)ethyl)acetamide |
| Sulfonylation | Benzenesulfonyl Chloride (C₆H₅SO₂Cl) | Sulfonamide | N-(3-methoxybenzyl)-N-(2-(4-methoxyphenyl)ethyl)benzenesulfonamide |
While amide formation is achieved through acylation as described above, ureas and thioureas are synthesized through different pathways. The reaction of a secondary amine with an isocyanate (R-N=C=O) yields a trisubstituted urea (B33335). wikipedia.orgbritannica.com This addition reaction is typically rapid and efficient. Analogously, reacting the amine with an isothiocyanate (R-N=C=S) produces a corresponding trisubstituted thiourea (B124793). britannica.combeilstein-journals.orgnih.gov These reactions provide a reliable method for incorporating the urea or thiourea functional group, which is a key structural motif in many biologically active molecules. nih.gov
Alternative methods for urea synthesis include reactions with phosgene (B1210022) or its equivalents, or one-pot procedures starting from Boc-protected amines. wikipedia.orgorganic-chemistry.org
Table 2: Synthesis of Urea and Thiourea Derivatives This table is illustrative and shows typical reactions for a secondary amine.
| Product Class | Reagent | General Structure of Product |
|---|---|---|
| Urea | Phenyl isocyanate (C₆H₅NCO) | 1-(3-methoxybenzyl)-1-(2-(4-methoxyphenyl)ethyl)-3-phenylurea |
| Thiourea | Methyl isothiocyanate (CH₃NCS) | 1-(3-methoxybenzyl)-1-(2-(4-methoxyphenyl)ethyl)-3-methylthiourea |
The nitrogen atom of a secondary amine can be oxidized to form N-oxygenated products. uomustansiriyah.edu.iq Reaction with oxidizing agents can lead to the formation of hydroxylamines, which may be further oxidized to nitrones. uomustansiriyah.edu.iq The specific product often depends on the reagent and reaction conditions used.
Quaternization involves the alkylation of the amine. As a secondary amine, this compound can be alkylated with an alkyl halide (e.g., iodomethane) to form a tertiary amine. openstax.org Because tertiary amines are also nucleophilic, this reaction can be difficult to control and may lead to further alkylation. openstax.org Using an excess of the alkylating agent will drive the reaction towards the formation of a quaternary ammonium (B1175870) salt, where the nitrogen atom bears a positive charge and is bonded to four carbon groups. openstax.orgmdpi.com
Reactions Involving the Aromatic Rings of this compound
The two methoxy-substituted benzene (B151609) rings are electron-rich and thus highly susceptible to electrophilic attack. The position of the methoxy (B1213986) group on each ring dictates the regioselectivity of these reactions.
The methoxy group (-OCH₃) is a powerful activating, ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions. quora.comlibretexts.orgquora.com It increases the electron density of the aromatic ring through its strong +R (resonance) effect, making the ring significantly more reactive towards electrophiles than benzene itself. quora.compearson.com
On the 4-methoxyphenyl (B3050149) ring: The methoxy group directs incoming electrophiles to the ortho positions (C-3 and C-5) relative to the methoxy group. Given the steric bulk of the ethylamine (B1201723) substituent at C-1, substitution is most likely to occur at these positions.
On the 3-methoxybenzyl ring: The methoxy group at C-3 directs incoming electrophiles to the ortho positions (C-2 and C-4) and the para position (C-6). The benzyl (B1604629) substituent at C-1 is a weak deactivator and meta-director, but its influence is generally overridden by the powerful activating effect of the methoxy group. Therefore, substitution is expected primarily at the C-2, C-4, and C-6 positions.
Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation/alkylation. Due to the high reactivity of the methoxy-activated rings, these reactions often proceed under milder conditions than those required for benzene. libretexts.org
Table 3: Predicted Major Products of Electrophilic Aromatic Substitution This table is illustrative and predicts regioselectivity based on substituent effects.
| Reaction | Reagent | Major Products on 4-methoxyphenyl ring | Major Products on 3-methoxybenzyl ring |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 3-nitro and 5-nitro derivatives | 2-nitro, 4-nitro, and 6-nitro derivatives |
| Bromination | Br₂, FeBr₃ | 3-bromo and 5-bromo derivatives | 2-bromo, 4-bromo, and 6-bromo derivatives |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 3-acetyl and 5-acetyl derivatives | 2-acetyl, 4-acetyl, and 6-acetyl derivatives |
The methoxy groups themselves can be targets for chemical transformation. The most common reaction is ether cleavage, which converts the aryl methyl ether to a phenol. This O-dealkylation is typically accomplished by treatment with strong acids, most notably hydrobromic acid (HBr) or hydroiodic acid (HI). nih.gov The reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack by the halide ion on the methyl group.
Given that the parent molecule contains two methoxy groups in different chemical environments, selective cleavage might be challenging, and harsh conditions could potentially lead to the demethylation of both groups, yielding the corresponding dihydroxylated (catechol and resorcinol-type) derivative.
Exploration of Novel Derivatives and Analogues of this compound
The secondary amine functionality serves as a prime site for derivatization. Standard synthetic methodologies can be employed to introduce a wide array of substituents, thereby modifying the compound's physicochemical properties.
N-Alkylation and N-Acylation: The nitrogen atom can be readily alkylated or acylated to produce a variety of tertiary amines and amides, respectively. For instance, reaction with alkyl halides or acyl chlorides would yield the corresponding N-substituted derivatives. These reactions typically proceed under standard conditions, often in the presence of a base to neutralize the acid byproduct.
Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base like pyridine (B92270) or triethylamine, would afford the corresponding sulfonamide derivatives. Sulfonamides are of interest due to their presence in many biologically active compounds.
Analogues through Aromatic Ring Modification: The methoxy-substituted phenyl rings present opportunities for further functionalization, although the reactivity of the secondary amine is generally higher. Electrophilic aromatic substitution reactions could potentially introduce substituents such as nitro, halogen, or acyl groups onto either aromatic ring. The position of substitution would be directed by the activating methoxy groups.
Pictet-Spengler Reaction: A significant reaction for β-arylethylamines like the core structure of this compound is the Pictet-Spengler reaction. wikipedia.org This reaction involves condensation with an aldehyde or ketone followed by ring closure to form a tetrahydroisoquinoline or a tetrahydro-β-carboline. In the case of this compound, the 2-(4-methoxyphenyl)ethyl moiety can participate in a Pictet-Spengler reaction with an appropriate carbonyl compound, leading to novel heterocyclic structures. The reaction is typically catalyzed by a protic or Lewis acid. thermofisher.com
Below is a table of potential novel derivatives that could be synthesized from this compound.
| Derivative Type | Reagent/Reaction Condition | Potential Derivative Structure |
| N-Alkylation | Methyl iodide, K2CO3 | N-methyl-(3-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine |
| N-Acylation | Acetyl chloride, Triethylamine | N-acetyl-(3-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine |
| N-Sulfonylation | p-Toluenesulfonyl chloride, Pyridine | N-(p-toluenesulfonyl)-(3-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine |
| Pictet-Spengler | Formaldehyde, HCl | 1-(3-methoxybenzyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline |
Regioselectivity and Stereoselectivity in Chemical Transformations of this compound
Regioselectivity: In reactions involving the aromatic rings, the directing effects of the methoxy substituents play a crucial role in determining the position of substitution. The methoxy group is an ortho-, para-directing activator. In the 4-methoxyphenyl ring, electrophilic substitution would be expected to occur at the positions ortho to the methoxy group (positions 3 and 5). In the 3-methoxybenzyl ring, the situation is more complex. The methoxy group at position 3 will direct incoming electrophiles to the ortho (positions 2 and 4) and para (position 6) positions. The regiochemical outcome would likely be a mixture of products, with the sterically least hindered positions being favored.
Stereoselectivity: The introduction of a new chiral center can lead to the formation of stereoisomers. A key reaction where stereoselectivity is a major consideration is the Pictet-Spengler reaction. If the carbonyl compound used in the Pictet-Spengler reaction is unsymmetrical (i.e., not formaldehyde), a new stereocenter is created at the C-1 position of the resulting tetrahydroisoquinoline ring.
The stereochemical outcome of the Pictet-Spengler reaction can be influenced by several factors:
Chiral Auxiliaries: The use of a chiral aldehyde or ketone, or the temporary attachment of a chiral auxiliary to the nitrogen atom, can induce diastereoselectivity, favoring the formation of one diastereomer over the other. For example, processes for the preparation of chiral amines often utilize chiral auxiliaries like (S)-α-methylbenzylamine to direct the stereochemical outcome of reductive aminations. google.comgoogle.com
Chiral Catalysts: The use of chiral Brønsted or Lewis acid catalysts can promote the enantioselective formation of one enantiomer of the tetrahydroisoquinoline product. Enantioselective Pictet–Spengler reactions have been developed using chiral phosphoric acids and other catalysts. nsf.gov
The table below illustrates potential stereoselective transformations of this compound.
| Reaction | Chiral Influence | Potential Product(s) | Expected Selectivity |
| Pictet-Spengler with Acetaldehyde | None | Racemic mixture of (1R)- and (1S)-1-(3-methoxybenzyl)-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | 50:50 mixture of enantiomers |
| Pictet-Spengler with Acetaldehyde | Chiral Brønsted Acid Catalyst | Enantioenriched (1R)- or (1S)-1-(3-methoxybenzyl)-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | High enantiomeric excess (e.g., >90% ee) depending on the catalyst |
| Reductive Amination with a Chiral Ketone | Substrate Control | Diastereomeric mixture of products | Diastereomeric ratio dependent on the steric and electronic interactions in the transition state |
Pharmacological and Biochemical Mechanism Based Investigations of 3 Methoxybenzyl 2 4 Methoxyphenyl Ethyl Amine in Vitro and Theoretical
In Vitro Receptor Binding Affinity Studies of (3-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine
Neurotransmitter Receptors (e.g., Monoamine Receptors)
No published studies were found that investigated the binding profile of this compound at monoamine receptors (e.g., dopamine (B1211576), serotonin (B10506), norepinephrine (B1679862) receptors) or other neurotransmitter receptor sites.
Other G Protein-Coupled Receptors (GPCRs)
There is no available data on the affinity of this compound for other GPCRs.
Ligand-Gated Ion Channels
No research has been published detailing the interactions of this compound with ligand-gated ion channels.
Enzyme Inhibition and Activation Assays for this compound
Monoamine Oxidase (MAO) Inhibition Studies
Information regarding the inhibitory or activating effects of this compound on monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B) is not present in the scientific literature.
Cytochrome P450 (CYP) Enzyme Interactions (Metabolic Transformations in vitro only, no in vivo implications)
There are no in vitro studies available that characterize the metabolic profile of this compound or its potential to inhibit or induce various cytochrome P450 enzymes.
Other Enzymatic Targets
No specific in vitro studies detailing the interaction of this compound with enzymatic targets other than its primary receptors have been identified in the scientific literature. Research on structurally similar but distinct compounds suggests that phenethylamine (B48288) derivatives can interact with a range of enzymes, but data specific to this compound is not available.
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Specific SAR studies for analogues of this compound are not available in published literature. General principles from related classes of compounds can offer hypothetical insights but lack the required scientific validation for this specific molecule.
There is no published data detailing how substitutions on either the 3-methoxybenzyl or the 4-methoxyphenyl (B3050149) rings of this specific compound affect its biochemical activity.
While the secondary amine linker is a critical structural feature, no studies have been found that specifically investigate its role in the receptor interactions of this compound through modification or substitution. Research on other compounds indicates that the nature of the amine linker can be pivotal for receptor affinity and selectivity. nih.gov
Theoretical or experimental studies (e.g., X-ray crystallography, NMR spectroscopy) defining the specific conformational requirements for the biological activity of this compound have not been identified.
Cellular Assays for this compound (Mechanism-focused, in vitro only)
No mechanism-focused in vitro cellular assay results for this compound are available in the scientific literature.
Specific in vitro studies characterizing the cellular uptake and intracellular distribution of this compound could not be found.
Intracellular Signaling Pathway Modulation
There is currently no available research detailing the modulatory effects of this compound on specific intracellular signaling pathways. Investigations into its potential interactions with key signaling cascades, such as those involving G-protein-coupled receptors, receptor tyrosine kinases, or downstream effectors like protein kinases and transcription factors, have not been reported in the accessible scientific literature. Therefore, no data on its mechanism of action at the level of intracellular signal transduction can be provided.
Membrane Permeability Investigations
Theoretical and experimental data on the membrane permeability of this compound are not available. Computational studies, such as those employing Parallel Artificial Membrane Permeability Assay (PAMPA) models or other predictive algorithms based on molecular properties (e.g., LogP, polar surface area), have not been published for this compound. Similarly, there are no reports from in vitro experimental models, such as Caco-2 cell permeability assays, that would provide insight into its ability to cross biological membranes.
Computational and Theoretical Chemistry of 3 Methoxybenzyl 2 4 Methoxyphenyl Ethyl Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of a molecule. These calculations can predict a variety of molecular descriptors that are crucial for assessing the reactivity and stability of "(3-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine".
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that respectively act as an electron donor and an electron acceptor in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller energy gap generally implies higher reactivity and lower stability.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | -5.5 to -6.5 |
| LUMO Energy | -0.5 to 0.5 |
| HOMO-LUMO Gap | 5.0 to 7.0 |
Note: The values in this table are illustrative and represent a typical range for similar organic molecules. Actual values would require specific quantum chemical calculations.
Electrostatic Potential Surface (EPS) Mapping
The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. The EPS map is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Different colors on the map represent different potential values, with red typically indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).
An EPS map of "this compound" would highlight the electronegative oxygen atoms of the methoxy (B1213986) groups and the nitrogen atom of the amine group as regions of negative potential, making them likely sites for hydrogen bond acceptance. The aromatic protons and the amine proton would correspond to regions of positive potential, indicating their potential to act as hydrogen bond donors. This information is crucial for understanding how the molecule might interact with biological targets such as proteins or receptors.
Molecular Docking Simulations of this compound with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.
Binding Mode Prediction and Interaction Analysis
In a molecular docking simulation of "this compound", the compound would be docked into the active site of a specific biological target. The simulation would generate a series of possible binding poses, ranked by a scoring function. Analysis of the top-ranked poses would reveal the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For instance, the methoxy groups and the amine nitrogen could form hydrogen bonds with polar residues in the active site, while the aromatic rings could engage in hydrophobic or π-π stacking interactions.
Affinity Scoring and Ranking
Docking programs use scoring functions to estimate the binding affinity of a ligand to its target. These scores, typically expressed in units of energy (e.g., kcal/mol), provide a relative ranking of different ligands or different binding poses of the same ligand. A lower (more negative) score generally indicates a more favorable binding interaction. While specific docking studies for "this compound" against particular targets are not prevalent in the literature, a hypothetical docking study would aim to identify the most likely biological partners and quantify the strength of these interactions.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Receptor
| Binding Pose | Affinity Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| 1 | -8.5 | Tyr123, Ser234 | Hydrogen Bond, Hydrophobic |
| 2 | -8.2 | Phe345, Leu456 | Hydrophobic, π-π Stacking |
| 3 | -7.9 | Asp111 | Hydrogen Bond |
Note: This table presents a hypothetical scenario to illustrate the type of data generated from a molecular docking study.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Ligand-Receptor Dynamics
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movements of atoms and molecules over time. For "this compound", MD simulations can be used to explore its conformational flexibility and to study the stability and dynamics of its complex with a biological target.
An MD simulation of the free ligand in a solvent (e.g., water) would reveal its preferred conformations and the energy barriers between them. This is important because the bioactive conformation of a ligand (the conformation it adopts when bound to its receptor) may not be its lowest energy conformation in solution.
When applied to a ligand-receptor complex identified through molecular docking, MD simulations can assess the stability of the predicted binding pose. By monitoring the interactions and the root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation, researchers can gain confidence in the docking results. Furthermore, MD simulations can reveal dynamic aspects of the binding process, such as the role of water molecules in the active site and conformational changes in the protein upon ligand binding. These detailed insights are invaluable for the rational design of more potent and selective molecules.
Pharmacophore Modeling and Virtual Screening Based on this compound Structure
Pharmacophore modeling and virtual screening are powerful computational techniques used to identify novel bioactive molecules from large chemical databases. These methods are particularly valuable when the three-dimensional structure of the biological target is unknown or when seeking to identify compounds with similar biological activity based on a known active molecule.
Pharmacophore Modeling
A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the N-benzylphenethylamine class of compounds, including this compound, extensive structure-activity relationship (SAR) studies on analogs have revealed key pharmacophoric features crucial for high-affinity binding to targets like the serotonin (B10506) 5-HT2A receptor. nih.govmcw.edu
Based on the analysis of potent N-benzylphenethylamine analogs, a putative pharmacophore model for this compound can be constructed. This model would likely include the following key features:
Aromatic Ring 1 (Ar1): Corresponding to the 4-methoxyphenyl (B3050149) group, this feature likely engages in hydrophobic or aromatic interactions within the receptor binding pocket.
Aromatic Ring 2 (Ar2): Representing the 3-methoxybenzyl group, this moiety is known to explore a distinct region of the binding site, and its substitution pattern is critical for modulating affinity and selectivity. nih.govnih.gov
Positive Ionizable (PI) Feature: The secondary amine group, which is protonated at physiological pH, forms a crucial ionic interaction with an acidic residue (e.g., an aspartate) in the receptor. acs.org
| Pharmacophoric Feature | Corresponding Chemical Group | Putative Interaction |
|---|---|---|
| Aromatic Ring (Ar1) | 4-methoxyphenyl | π-π stacking, hydrophobic interaction |
| Aromatic Ring (Ar2) | 3-methoxybenzyl | Hydrophobic interaction, potential H-bonding |
| Positive Ionizable (PI) | Secondary Amine | Ionic bond with receptor residue |
| Hydrophobic (H) | Ethyl Linker | van der Waals forces |
Virtual Screening
Once a pharmacophore model is established, it can be used as a 3D query to screen large databases of chemical compounds for molecules that match the defined features and their spatial constraints. This process, known as virtual screening, can efficiently filter millions of compounds to a manageable number for experimental testing. nih.govdiva-portal.org
A typical virtual screening workflow based on the pharmacophore of this compound would involve the following steps:
Database Preparation: A large chemical database (e.g., ZINC, ChEMBL) is prepared by generating 3D conformations for each molecule.
Pharmacophore-Based Filtering: The database is screened against the pharmacophore model, retaining only those molecules that contain all the defined features with the correct geometry.
Molecular Docking (Optional): The hits from the pharmacophore screen can be further refined by molecular docking into a homology model or crystal structure of the target receptor (e.g., 5-HT2A). nih.govacs.org This step predicts the binding pose and estimates the binding affinity of the hit compounds.
ADMET Prediction: The remaining candidates are often subjected to in silico prediction of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to prioritize compounds with drug-like characteristics.
Hit Selection and Experimental Validation: A final selection of promising compounds is made for synthesis and biological evaluation.
| Screening Stage | Description | Typical Output |
|---|---|---|
| Initial Database | Large collection of chemical compounds | > 1,000,000 compounds |
| Pharmacophore Filtering | Matching compounds to the 3D pharmacophore model | ~1,000 - 10,000 hits |
| Molecular Docking | Predicting binding mode and affinity | ~100 - 500 high-scoring hits |
| ADMET Filtering | Assessing drug-like properties | ~10 - 50 promising candidates |
| Final Selection | Selection for experimental testing | A small set of prioritized hits |
QSAR (Quantitative Structure-Activity Relationship) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For a series of derivatives of this compound, a QSAR model could be developed to predict their affinity for a specific receptor, such as the 5-HT2A receptor.
The development of a QSAR model involves several key steps:
Data Set Compilation: A dataset of structurally related compounds with their corresponding biological activities (e.g., Ki or EC50 values) is collected. The table below presents a hypothetical dataset of N-benzylphenethylamine derivatives with reported affinities for the 5-HT2A receptor, which could form the basis of a QSAR study. nih.govdrugbank.com
Molecular Descriptor Calculation: For each molecule in the dataset, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, such as its size, shape, lipophilicity, and electronic properties. Examples of relevant descriptors for this class of compounds include:
Topological descriptors: Molecular weight, number of rotatable bonds, topological polar surface area (TPSA).
Electronic descriptors: Partial charges, dipole moment, HOMO and LUMO energies.
Hydrophobic descriptors: LogP (octanol-water partition coefficient).
Steric descriptors: Molar refractivity, van der Waals volume.
Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the calculated descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical techniques like cross-validation and by predicting the activity of an external set of compounds not used in model development.
| Compound | R1 (on phenethylamine (B48288) ring) | R2 (on N-benzyl ring) | 5-HT2A Ki (nM) | log(1/Ki) |
|---|---|---|---|---|
| 1 | 4-H | 2-OCH3 | 15.0 | 7.82 |
| 2 | 4-Br | 2-OCH3 | 0.45 | 9.35 |
| 3 | 4-I | 2-OCH3 | 0.43 | 9.37 |
| 4 | 4-CH3 | 2-OCH3 | 3.2 | 8.49 |
| 5 | 4-Br | H | 28.0 | 7.55 |
| 6 | 4-Br | 3-OCH3 | 1.8 | 8.74 |
| 7 | 4-Br | 4-OCH3 | 9.7 | 8.01 |
A successful QSAR model for this compound derivatives would provide valuable insights into the structure-activity relationships, indicating which structural modifications are likely to enhance or diminish biological activity. For instance, the model might reveal that increased hydrophobicity at the 4-position of the phenethylamine ring and the presence of a hydrogen bond acceptor at the 2-position of the N-benzyl ring are positively correlated with receptor affinity. Such models can then be used to predict the activity of novel, yet-to-be-synthesized derivatives, thereby prioritizing synthetic efforts towards the most promising compounds.
Advanced Analytical Methodologies for the Study of 3 Methoxybenzyl 2 4 Methoxyphenyl Ethyl Amine
Chromatographic Separations and Purity Assessment
Chromatographic techniques are fundamental for separating (3-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine from impurities, starting materials, and by-products, as well as for accurately assessing its purity.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity assessment of non-volatile, thermally labile compounds like this compound. Developing a robust HPLC method is crucial for achieving accurate and reproducible results. A common approach involves reverse-phase chromatography, which separates compounds based on their hydrophobicity.
Method development typically begins with column and mobile phase selection. A C18 (octadecylsilyl) column is often the first choice due to its versatility and wide applicability. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.gov The UV absorption of the two phenyl rings in the molecule allows for sensitive detection, typically in the range of 225-245 nm. nih.govorientjchem.org Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components with good peak shape and resolution.
Fine-tuning the method involves optimizing parameters such as the mobile phase gradient, flow rate, column temperature, and buffer pH to achieve optimal separation of the target compound from any potential impurities.
Table 1: Illustrative HPLC Method Development Parameters An interactive table showing the effect of changing various parameters on the retention time and resolution of the target compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |
|---|---|---|---|---|
| Mobile Phase | 60% Acetonitrile / 40% Water | 70% Acetonitrile / 30% Water | 80% Methanol / 20% Water | Higher organic content (Condition 2) decreases retention time. |
| Flow Rate | 0.8 mL/min | 1.0 mL/min | 1.2 mL/min | Increasing flow rate (Condition 3) shortens analysis time but may reduce resolution. |
| Column Temp. | 25°C | 35°C | 45°C | Higher temperature (Condition 3) can improve peak shape and lower viscosity, reducing backpressure. |
| pH of Buffer | 3.0 | 5.0 | 7.0 | pH affects the ionization state of the amine, influencing retention and peak symmetry. |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, primary and secondary amines like this compound often exhibit poor chromatographic behavior, including peak tailing and adsorption onto the column, due to their polarity. shimadzu.com To overcome these issues, derivatization is commonly employed to convert the amine into a less polar, more volatile, and more thermally stable derivative. shimadzu.com
Acylation with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) is a frequent strategy. shimadzu.comnih.gov This process replaces the active hydrogen on the nitrogen atom with a trifluoroacetyl group, which reduces the compound's polarity and improves its chromatographic properties. shimadzu.com The resulting derivative can then be readily analyzed on a standard non-polar or mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. gcms.cz
Table 2: Typical GC Parameters for Analysis of a TFAA-Derivatized Compound This interactive table outlines a standard set of conditions for the GC analysis of the derivatized target compound.
| Parameter | Setting | Purpose |
|---|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., HP-5MS) | Standard non-polar column for general-purpose separations. |
| Carrier Gas | Helium | Inert gas, provides good efficiency. |
| Inlet Temperature | 280°C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | 150°C (1 min), ramp to 300°C at 15°C/min, hold 5 min | Temperature gradient to separate compounds with different boiling points. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general quantitation, MS for identification. |
Chiral Chromatography for Enantiomeric Purity (if applicable)
The specific compound this compound is achiral as it does not possess a stereocenter and is not subject to atropisomerism under normal conditions. Therefore, analysis of its enantiomeric purity is not applicable.
However, in the broader class of substituted phenethylamines and benzylamines, chirality is a common and critical feature. For related chiral amines, chiral chromatography is essential for separating enantiomers and determining enantiomeric excess (ee). yakhak.orgmdpi.com This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown high enantioselectivity for various amine derivatives. yakhak.orgresearchgate.net Alternatively, a pre-column derivatization step with a chiral derivatizing agent can be performed to create diastereomers, which can then be separated on a standard achiral column like a C18. nih.gov
Coupled Techniques for Complex Mixture Analysis
Coupling chromatographic separation with mass spectrometry provides a powerful tool for the unambiguous identification and quantification of compounds in complex matrices.
LC-MS/MS for Metabolite Identification (in vitro only) and Trace Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable technique for studying the in vitro metabolism of a compound and for detecting it at trace levels. nih.gov
For in vitro metabolite identification, the parent compound is incubated with a biological system, such as human liver microsomes or hepatocytes, which contain metabolic enzymes. diva-portal.org After incubation, the resulting mixture is analyzed by LC-MS/MS. The high-resolution mass spectrometer can determine the exact mass of potential metabolites, allowing for the prediction of their elemental composition. Common metabolic pathways for a molecule like this compound include O-demethylation of either methoxy (B1213986) group, hydroxylation on the aromatic rings, or N-dealkylation. diva-portal.org Tandem MS (MS/MS) experiments are then used to fragment these potential metabolites, and the resulting fragmentation patterns provide structural confirmation.
The high sensitivity and selectivity of LC-MS/MS, particularly when operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, also make it ideal for trace analysis in various matrices. nih.gov
Table 3: Potential In Vitro Metabolites and Their Expected Mass-to-Charge Ratios An interactive table showing predicted metabolic transformations and the corresponding m/z values for the protonated molecules [M+H]⁺.
| Metabolic Reaction | Structure of Metabolite | Expected [M+H]⁺ m/z |
|---|---|---|
| Parent Compound | This compound | 286.1807 |
| O-Demethylation | (3-hydroxybenzyl)[2-(4-methoxyphenyl)ethyl]amine | 272.1650 |
| Hydroxylation | Hydroxylated parent compound on a phenyl ring | 302.1756 |
| N-Dealkylation (loss of methoxybenzyl) | 2-(4-methoxyphenyl)ethylamine | 152.1075 |
| N-Dealkylation (loss of methoxyphenethyl) | 3-methoxybenzylamine (B130926) | 138.0919 |
GC-MS for Volatile Impurities and Degradation Products
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification of volatile and semi-volatile impurities and degradation products. nih.govresearchgate.net Impurities in a sample of this compound could originate from the synthetic route, such as unreacted starting materials or by-products. Potential impurities could include 3-methoxybenzaldehyde, 3-methoxybenzyl chloride, and 2-(4-methoxyphenyl)ethylamine. orientjchem.org
Degradation can occur due to exposure to heat, light, or air, leading to the formation of new chemical species. nih.gov GC-MS analysis can separate these compounds, and the mass spectrometer provides electron ionization (EI) mass spectra. The fragmentation patterns in these spectra act as a "fingerprint" for each compound, allowing for their identification through library searching or manual interpretation. researchgate.net For instance, a characteristic fragment for the parent molecule would be the tropylium (B1234903) ion derived from the methoxybenzyl group. nih.gov As with GC analysis, derivatization may be necessary to improve the chromatography of the parent compound or any polar degradation products. ojp.gov
Table 4: Potential Impurities/Degradation Products and Characteristic GC-MS Fragments This interactive table lists possible related substances and the key mass fragments that would be observed in their EI mass spectra.
| Compound | Potential Origin | Characteristic m/z Fragments |
|---|---|---|
| 3-Methoxybenzylamine | Synthesis precursor / N-dealkylation product | 137 (M⁺), 122, 107, 94 |
| 2-(4-methoxyphenyl)ethylamine | Synthesis precursor / N-dealkylation product | 151 (M⁺), 121 (loss of CH₂NH₂) |
| 3-Methoxybenzaldehyde | Synthesis precursor | 136 (M⁺), 135, 107, 77 |
Capillary Electrophoresis (CE) for Analytical Characterization
Capillary Electrophoresis (CE) stands as a powerful analytical technique for the characterization of this compound, offering high separation efficiency, rapid analysis times, and minimal sample consumption. Specifically, Capillary Zone Electrophoresis (CZE) is a suitable mode for the analysis of this compound, leveraging the electrophoretic mobility differences of analytes in a buffered electrolyte solution under the influence of a high-voltage electric field. nih.gov
The basic principle of CZE relies on the migration of charged species within a narrow-bore fused-silica capillary. nih.gov The inner surface of the capillary possesses silanol (B1196071) groups that ionize at pH values above 3, creating a negatively charged surface. This attracts cations from the buffer to form an electrical double layer, and upon the application of a voltage, the mobile phase moves towards the cathode in a phenomenon known as electroosmotic flow (EOF). Cationic analytes, such as the protonated form of this compound, will migrate towards the cathode at a rate determined by their charge-to-size ratio, while neutral and anionic species will be separated based on their interaction with the EOF.
For the analytical characterization of this compound, a CZE method would typically involve the following parameters:
Capillary: A fused-silica capillary with a total length of 50-70 cm and an internal diameter of 50-75 µm.
Background Electrolyte (BGE): A buffer system is crucial for maintaining a stable pH and conductivity. A phosphate or borate (B1201080) buffer at a concentration of 25-100 mM and a pH in the acidic range (e.g., pH 2.5-4.5) would ensure the protonation of the secondary amine, rendering it positively charged. The addition of an organic modifier, such as methanol or acetonitrile (10-30% v/v), can be employed to enhance the separation selectivity and reduce the analysis time by modifying the EOF and analyte solvation. nih.gov
Applied Voltage: A voltage in the range of 15-30 kV is typically applied to drive the separation.
Temperature: The capillary temperature is usually maintained at 20-30 °C to ensure reproducible migration times.
Injection: Samples are introduced into the capillary using either hydrodynamic or electrokinetic injection.
Detection: UV detection is commonly used, with the wavelength set to a region of significant absorbance for the aromatic rings in the compound, typically around 200-230 nm.
The CZE analysis of this compound can provide valuable information regarding its purity, stability, and the presence of any related impurities, such as precursors or degradation products. The high resolving power of CE allows for the separation of structurally similar compounds that may be difficult to resolve by other chromatographic techniques.
Table 1: Hypothetical CZE Separation Data for this compound and Potential Impurities
| Analyte | Migration Time (min) | Peak Area (%) | Resolution (Rs) |
| 3-Methoxybenzaldehyde | 4.2 | 0.5 | - |
| 2-(4-Methoxyphenyl)ethylamine | 5.8 | 0.8 | 3.5 |
| This compound | 7.5 | 98.5 | 4.2 |
| N-Oxide Degradant | 8.9 | 0.2 | 2.8 |
This table presents hypothetical data for illustrative purposes, based on typical CZE separations of related compounds.
Titrimetric and Gravimetric Analysis for Quantitative Determination
While modern chromatographic and electrophoretic techniques are invaluable for qualitative analysis and purity assessment, classical methods like titrimetric analysis remain relevant for the accurate quantitative determination of the bulk substance. Gravimetric analysis, however, is generally less suitable for a compound like this compound due to the difficulty in forming a stable, insoluble precipitate of known stoichiometry.
Titrimetric Analysis
The secondary amine functionality of this compound allows for its quantification via acid-base titration. asdlib.org Given that aromatic amines are typically weak bases, a non-aqueous titration is often preferred to enhance the sharpness of the end-point. asdlib.org
A common approach involves dissolving a precisely weighed amount of the sample in a non-aqueous solvent, such as glacial acetic acid or a mixture of acetic acid and acetonitrile. The sample is then titrated with a standardized solution of a strong acid, most commonly perchloric acid (HClO₄) in glacial acetic acid. The reaction proceeds as follows:
(CH₃OC₆H₄CH₂)(CH₃OC₆H₄CH₂CH₂)NH + HClO₄ → [(CH₃OC₆H₄CH₂)(CH₃OC₆H₄CH₂CH₂)NH₂]⁺ + ClO₄⁻
The endpoint of the titration can be determined potentiometrically using a glass electrode and a reference electrode, or visually with the aid of a suitable indicator, such as crystal violet, which exhibits a distinct color change in the non-aqueous medium.
The percentage purity of this compound can be calculated using the following formula:
Purity (%) = (V × M × E) / W × 100
Where:
V = Volume of titrant consumed at the equivalence point (L)
M = Molarity of the titrant (mol/L)
E = Equivalent weight of the analyte ( g/mol )
W = Weight of the sample (g)
Table 2: Illustrative Data from a Non-Aqueous Potentiometric Titration of this compound
| Volume of 0.1 M HClO₄ (mL) | Potential (mV) |
| 0.00 | -250 |
| 2.00 | -235 |
| 4.00 | -210 |
| 6.00 | -180 |
| 8.00 | -120 |
| 9.00 | -50 |
| 9.50 | 50 |
| 9.80 | 200 |
| 10.00 | 250 |
| 11.00 | 280 |
This table contains hypothetical data representing a typical potentiometric titration curve for a secondary amine.
From the titration data, the equivalence point can be determined from the point of maximum inflection on the titration curve, which in this hypothetical case would be around 9.80 mL.
Gravimetric Analysis
Gravimetric analysis relies on the formation of a pure, stable, and insoluble precipitate that can be easily filtered, dried, and weighed. bohrium.com For a secondary amine like this compound, there are no common reagents that would selectively form a precipitate suitable for gravimetric determination. While it is possible to form salts with certain acids, these salts often exhibit some solubility, leading to incomplete precipitation and inaccurate results. Therefore, gravimetric analysis is not a recommended method for the routine quantitative determination of this compound.
Applications of 3 Methoxybenzyl 2 4 Methoxyphenyl Ethyl Amine As a Synthetic Intermediate
Precursor to Nitrogen-Containing Heterocycles
The structure of (3-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine is particularly well-suited for the synthesis of substituted isoquinoline (B145761) frameworks, a core motif in many natural products and pharmaceuticals. Two classical reactions, the Bischler-Napieralski and Pictet-Spengler reactions, are prime examples of how this intermediate can be utilized to generate complex heterocyclic systems.
In the Bischler-Napieralski reaction , a β-arylethylamide is cyclized to a 3,4-dihydroisoquinoline (B110456) using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgnrochemistry.com To employ this compound in this reaction, it would first be acylated with an appropriate acyl chloride or anhydride (B1165640) to form the corresponding amide. The subsequent intramolecular electrophilic aromatic substitution is facilitated by the electron-donating methoxy (B1213986) group on the phenylethyl moiety, which activates the aromatic ring for cyclization. nrochemistry.comjk-sci.com The resulting dihydroisoquinoline can then be oxidized to the aromatic isoquinoline.
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.orgebrary.netjk-sci.com The secondary amine structure of the title compound allows it to react with various carbonyl compounds to form an intermediate iminium ion. The subsequent intramolecular cyclization is, again, highly favored due to the activating effect of the 4-methoxy group on the phenylethyl ring. jk-sci.com This reaction is a powerful tool for creating stereocenters and is widely used in alkaloid synthesis. nih.gov The versatility of the Pictet-Spengler reaction allows for the generation of a diverse range of substituted tetrahydroisoquinolines by simply varying the carbonyl component.
| Carbonyl Reactant | Resulting C-1 Substituent | Potential Product Class |
|---|---|---|
| Formaldehyde | -H | Simple Tetrahydroisoquinolines |
| Acetaldehyde | -CH₃ | Methyl-substituted Tetrahydroisoquinolines |
| Benzaldehyde | -C₆H₅ | Phenyl-substituted Tetrahydroisoquinolines |
| Glyoxylic acid | -COOH | Tetrahydroisoquinoline-1-carboxylic acids |
Building Block for Complex Natural Product Synthesis
The core structure of this compound is analogous to the N-benzyl-β-phenylethylamine motif that forms the backbone of numerous isoquinoline alkaloids. psu.edupsu.eduresearchgate.net These natural products exhibit a vast range of biological activities, and their total synthesis is a significant area of research.
By serving as a key precursor to tetrahydroisoquinolines via the Pictet-Spengler reaction, the compound provides a direct entry into the synthesis of simple isoquinoline alkaloids. psu.edu More complex natural products, such as benzylisoquinoline alkaloids (e.g., norlaudanosine), bisbenzylisoquinolines, and aporphines, are biosynthetically derived from similar precursors. psu.edu Synthetic strategies targeting these complex molecules often rely on the initial construction of a substituted tetrahydroisoquinoline ring, which is then further elaborated. The methoxy groups present in this compound can direct further substitution reactions and can also be demethylated to provide phenolic hydroxyl groups, which are common functionalities in natural alkaloids and can be used for further transformations.
Intermediate in the Synthesis of Therapeutically Relevant Compounds
The isoquinoline and tetrahydroisoquinoline scaffolds generated from this compound are considered "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets. nih.gov Derivatives of 2-(3,4-dimethoxyphenyl)ethylamine, a structurally related primary amine, have been synthesized and evaluated for antiulcer activities, highlighting the therapeutic potential of this class of compounds. nih.gov
The ability to generate diverse libraries of substituted isoquinolines makes this intermediate valuable for drug discovery programs. For instance, the synthesis of quinisocaine, a topical anesthetic, utilizes an isoquinoline core. organic-chemistry.org The specific substitution pattern offered by this compound, with methoxy groups at positions that are frequently found in bioactive molecules, makes it a strategic starting material for developing new therapeutic agents.
Role in Combinatorial Chemistry Libraries
Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly generate large numbers of diverse molecules for biological screening. iipseries.org Secondary amines are fundamental building blocks in this field due to their reliable reactivity in a range of transformations suitable for library synthesis, such as amide couplings, alkylations, and reductive aminations. enamine.netresearchgate.net
This compound can be incorporated into combinatorial libraries using split-and-pool synthesis methodologies. wikipedia.org In this approach, a solid support is functionalized with the amine, and then reacted with a diverse set of building blocks (e.g., acyl chlorides, aldehydes, sulfonyl chlorides). The products can be further diversified in subsequent steps, leading to the creation of a large library of related but structurally distinct compounds. The use of secondary amine "tags" can also be employed to encode the synthetic history of each compound in the library, facilitating the identification of active molecules after screening. nih.gov
| Reaction Type | Reagent Class | Functional Group Introduced |
|---|---|---|
| Acylation | Acyl Chlorides / Carboxylic Acids | Amide |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |
| Reductive Amination | Aldehydes / Ketones | Tertiary Amine |
| Urea (B33335) Formation | Isocyanates | Urea |
Development of New Synthetic Methodologies Utilizing this compound
The development of novel synthetic methods is crucial for advancing organic chemistry. This compound can serve as a model substrate for testing and optimizing new chemical transformations. For example, its structure is suitable for exploring new palladium-catalyzed C-H activation and arylation reactions. acs.orgacs.org The presence of multiple C-H bonds on the two aromatic rings provides different potential sites for functionalization, allowing for the study of regioselectivity in new catalytic systems.
Furthermore, the secondary amine itself can participate in novel coupling reactions. Methodologies that involve the direct functionalization of the N-H bond or cleavage of the N-benzyl group are areas of active research. Using a well-defined and characterizable substrate like this compound allows chemists to rigorously evaluate the scope, efficiency, and limitations of new synthetic protocols.
Future Directions in 3 Methoxybenzyl 2 4 Methoxyphenyl Ethyl Amine Research
Exploration of Undiscovered Biochemical Interactions
The N-benzylphenethylamine framework is a well-established pharmacophore known for its potent interactions with central nervous system targets. Future research on (3-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine should begin with a systematic exploration of its biochemical profile, moving from known targets of the class to novel, undiscovered interactions.
Initial screening should focus on serotonin (B10506) (5-HT) receptors, as N-benzyl substitution on phenethylamines is known to confer high affinity and potent agonism, particularly at 5-HT₂ₐ and 5-HT₂₋ receptors. nih.govacs.orgnih.gov Studies on related compounds have demonstrated that the nature and position of substituents on both the phenethylamine (B48288) and benzyl (B1604629) rings can significantly modulate affinity and functional activity. nih.govnih.gov Beyond the serotonergic system, the phenethylamine core is a key motif in ligands for a wide array of receptors. nih.govresearchgate.net Therefore, a comprehensive investigation would extend to:
Dopaminergic System: Certain substituted phenethylamines have been shown to modulate the mesolimbic dopamine (B1211576) system, affecting dopamine levels and the expression of D₁ and D₂ receptors. nih.gov
Trace Amine-Associated Receptors (TAARs): These receptors are known to bind endogenous phenethylamine and related structures, making them a logical target for investigation. nih.gov
Sigma Receptors: The flexible 2-phenethylamine structure is also found in ligands for σ₁ and σ₂ receptors, presenting another avenue for exploration. nih.gov
A tiered approach to screening, starting with targeted receptor binding assays followed by broader phenotypic or functional screens (e.g., high-throughput cell-based assays), could efficiently map the compound's primary targets and uncover unanticipated bioactivities.
Advancements in Asymmetric Synthesis of Chiral Analogues
While this compound is an achiral molecule, the introduction of a stereocenter would enable the exploration of stereospecific interactions with biological targets, a cornerstone of modern medicinal chemistry. A chiral center could be introduced by adding a substituent (e.g., a methyl group) to the ethyl bridge connecting the amine and the 4-methoxyphenyl (B3050149) ring. The synthesis of such chiral analogues necessitates advanced asymmetric synthetic methods to produce single enantiomers with high purity.
Future synthetic efforts could leverage several state-of-the-art strategies:
Transition Metal-Catalyzed Asymmetric Hydrogenation: This is a highly efficient method for preparing α-chiral amines through the asymmetric hydrogenation of prochiral imines. nih.gov The synthesis would involve the reaction of 2-(4-methoxyphenyl)ethan-1-imine (or a derivative with an α-substituent) with a chiral transition metal catalyst (e.g., based on Iridium or Rhodium) under a hydrogen atmosphere.
Organocatalytic Methods: The use of chiral secondary amine catalysts, such as those developed by MacMillan and Jørgensen, has become a powerful tool in asymmetric synthesis. mdpi.comnih.govresearchgate.net These catalysts could be employed in reactions like asymmetric Michael additions or Friedel-Crafts alkylations to construct the chiral backbone before the introduction of the N-benzyl group. mdpi.com
Biocatalysis: Engineered enzymes, particularly imine reductases (IREDs) and reductive aminases (RedAms), offer a green and highly selective alternative for the synthesis of chiral amines. researchgate.net A biocatalytic reductive amination of a suitable ketone precursor with (3-methoxybenzyl)amine could provide direct access to the desired chiral product with excellent enantiomeric excess.
The development of these synthetic routes would be crucial for producing enantiomerically pure analogues, allowing for a detailed investigation into how chirality influences receptor binding and functional activity.
Integration of Artificial Intelligence and Machine Learning in SAR Predictions
To efficiently explore the chemical space around this compound, the integration of artificial intelligence (AI) and machine learning (ML) presents a powerful strategy. These computational tools can build predictive Quantitative Structure-Activity Relationship (QSAR) models, accelerating the identification of analogues with optimized properties while reducing synthetic effort. researchgate.netarxiv.org
A future research program could be structured as follows:
Virtual Library Generation: Create a large, diverse virtual library of analogues by systematically modifying the parent structure. This would involve varying the position and identity of the methoxy (B1213986) groups, introducing other substituents (e.g., halogens, alkyls, cyano groups), and altering the N-benzyl and phenethyl moieties.
Model Training and Validation: Synthesize and test a smaller, representative subset of these analogues for a specific biological activity (e.g., 5-HT₂ₐ receptor binding affinity). This experimental data would be used to train and validate one or more ML models, such as deep neural networks or gradient boosting machines. nih.gov The models would learn the relationship between chemical structure (represented by molecular descriptors or fingerprints) and biological activity.
Predictive Screening: Use the trained QSAR model to predict the activity of the entire virtual library, prioritizing the most promising candidates for synthesis and experimental testing.
This iterative cycle of prediction, synthesis, and testing can dramatically accelerate the process of developing Structure-Activity Relationships (SAR). youtube.com
| Structural Modification | Example Descriptors for ML Model | Predicted Property | Potential Goal |
|---|---|---|---|
| Varying methoxy position on benzyl ring | Topological Polar Surface Area (TPSA), Wildman-Crippen LogP | 5-HT₂ₐ Receptor Affinity (pKᵢ) | Identify optimal substitution pattern for potency |
| Replacing methoxy with other groups (F, Cl, CH₃) | Molecular Weight, Number of H-bond donors/acceptors | Selectivity (5-HT₂ₐ vs. 5-HT₂₋) | Enhance selectivity for a specific receptor subtype |
| Modifying the phenethylamine ring | Extended-Connectivity Fingerprints (ECFP) | Functional Activity (EC₅₀) | Modulate agonist vs. antagonist profile |
| Introducing heteroatoms in rings | Fraction of sp³ hybridized carbons (Fsp³) | ADMET Properties (e.g., solubility, permeability) | Improve drug-like properties |
Development of Novel Analytical Probes and Detection Methods
The development of specialized analytical tools is essential for studying the pharmacokinetics, biodistribution, and mechanism of action of a novel compound. Future research could focus on creating probes both for detecting the compound and by turning the compound into a probe itself.
Probes for Detection and Quantification: A key challenge is the detection of the parent compound and its metabolites in complex biological matrices. A promising approach is the design of reaction-based fluorescent probes. researchgate.netrsc.org Such a probe could be designed with a reactive group (e.g., an α,β-unsaturated nitrile) that undergoes a selective aza-Michael addition reaction with the secondary amine of this compound, leading to a measurable change in fluorescence. This would enable sensitive and specific quantification in biological samples.
Compound-Derived Imaging Agents: If the compound demonstrates high affinity and selectivity for a specific biological target (e.g., a CNS receptor), it can be chemically modified to serve as an imaging probe. This involves synthesizing analogues that incorporate:
A Fluorophore: Attaching a fluorescent dye (e.g., via a stable linker) would create a tool for visualizing receptor distribution in cells and tissues using fluorescence microscopy. jenabioscience.comnih.govnih.gov
A Radionuclide: Incorporating a positron-emitting isotope (e.g., ¹¹C or ¹⁸F) would create a radioligand for Positron Emission Tomography (PET) imaging, allowing for non-invasive visualization and quantification of the target receptor in vivo.
These analytical tools would be invaluable for bridging the gap between in vitro biochemical activity and in vivo physiological effects.
Potential as a Scaffold for Rational Drug Design (Pre-clinical, conceptual level)
The N-benzylphenethylamine core is a privileged scaffold in medicinal chemistry, particularly for targeting CNS receptors. nih.gov this compound can serve as a valuable starting point for a rational drug design campaign aimed at developing novel therapeutic agents. The goal of such a pre-clinical, conceptual program would be to systematically modify the structure to optimize potency, selectivity, and pharmacokinetic properties for a chosen biological target identified in initial screening.
A conceptual drug design strategy would involve several parallel approaches:
SAR Exploration: Based on the known SAR of related 5-HT₂ₐ/₂₋ agonists, where substituents on the N-benzyl and phenethylamine rings drastically affect pharmacology, a systematic modification plan can be devised. nih.govacs.org For instance, exploring different alkoxy groups, halogens, or small alkyl groups at various positions on both aromatic rings could fine-tune the compound's electronic and steric properties to enhance target engagement.
Bioisosteric Replacement: To explore new chemical space and improve drug-like properties, one or both of the phenyl rings could be replaced with bioisosteres, such as thiophene, pyridine (B92270), or other heteroaromatic systems. This can influence metabolic stability, solubility, and potential off-target activities.
Scaffold Hopping and Conformational Constraint: The flexible ethyl linker could be modified or incorporated into a ring system (e.g., piperidine (B6355638) or tetralin) to constrain the molecule's conformation. This can lead to increased receptor affinity and selectivity by locking the pharmacophore into a more bioactive orientation.
| Modification Strategy | Example Analogue | Hypothesized Target | Rationale / Goal |
|---|---|---|---|
| Positional Isomerism | (2-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine | 5-HT₂ₐ Receptor | Ortho-substituents are often critical for high potency in NBOMe series. nih.gov |
| Substituent Modification | (3-chlorobenzyl)[2-(4-methoxyphenyl)ethyl]amine | 5-HT₂₋ Receptor | Explore electronic effects on selectivity between 5-HT₂ subtypes. |
| Bioisosteric Replacement | (3-methoxybenzyl)[2-(thiophen-2-yl)ethyl]amine | Dopamine D₂ Receptor | Alter ADME properties and explore interactions with other monoamine receptors. |
| Conformational Constraint | Analogue with ethyl linker incorporated into a piperidine ring | Sigma-1 Receptor | Increase rigidity to improve affinity and reduce off-target binding. |
Q & A
Basic Research Questions
What synthetic methodologies are optimal for preparing (3-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves reductive amination or nucleophilic substitution. For example:
- Reductive Amination: React 3-methoxybenzaldehyde with 2-(4-methoxyphenyl)ethylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) in methanol under reflux. Monitor progress via TLC (silica gel, dichloromethane/methanol 9:1) .
- Nucleophilic Substitution: Use 3-methoxybenzyl chloride and 2-(4-methoxyphenyl)ethylamine in a polar aprotic solvent (e.g., DMF) with a base (K2CO3) at 60–80°C for 12–24 hours. Purify via column chromatography (hexane/ethyl acetate gradient) .
Optimization Tips:
- Vary solvent polarity (e.g., toluene vs. DMF) to improve yield.
- Use catalytic KI to enhance reactivity in substitution reactions .
- Monitor reaction kinetics via NMR to identify rate-limiting steps .
Which analytical techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
Methodological Answer:
- NMR Spectroscopy:
- 1H-NMR: Look for methoxy singlets (δ ~3.7–3.8 ppm) and aromatic protons (δ ~6.7–7.3 ppm). The ethylenediamine bridge shows splitting patterns (e.g., δ 2.7–3.5 ppm for –CH2– groups) .
- 13C-NMR: Confirm methoxy carbons (δ ~55 ppm) and aromatic carbons (δ ~110–160 ppm) .
- HRMS: Use ESI+ mode to verify molecular ion [M+H]+ (calculated for C17H21NO2: 272.1651) .
- FTIR: Identify N–H stretches (~3300 cm⁻¹) and C–O–C bands (~1250 cm⁻¹) .
Validation: Cross-reference with NIST spectral databases for methoxy-substituted amines .
How can preliminary biological activity screening be designed to assess this compound’s pharmacological potential?
Methodological Answer:
- In Vitro Assays:
- Cell Viability: Use MTT assays on cancer cell lines (e.g., HeLa) to assess cytotoxicity at 10–100 μM concentrations .
Controls: Include positive controls (e.g., clorgyline for MAO-A) and vehicle-only treatments.
Advanced Research Questions
What mechanistic insights can be gained from studying the compound’s reactivity under varying conditions?
Methodological Answer:
- Kinetic Isotope Effects (KIE): Use deuterated analogs (e.g., CD3O-substituted) to probe hydrogen transfer steps in oxidation reactions .
- DFT Calculations: Model transition states for nucleophilic substitution at the benzyl position to predict regioselectivity .
- pH-Dependent Studies: Monitor amine protonation states via UV-Vis titration (λ ~250–300 nm) to correlate reactivity with pH .
Key Finding: Methoxy groups at meta/para positions may sterically hinder electrophilic attack, altering reaction pathways .
How can contradictory data regarding the compound’s biological activity be resolved?
Methodological Answer:
- Dose-Response Curves: Replicate assays across multiple concentrations (1 nM–100 μM) to identify non-linear effects .
- Metabolic Stability: Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Use LC-MS to quantify parent compound and metabolites .
- Comparative SAR: Synthesize analogs (e.g., 4-methoxy vs. 3-fluoro substitution) to isolate structural contributors to activity .
Case Study: Discrepancies in receptor binding may arise from differential solubility; use DMSO concentration ≤0.1% to avoid artifacts .
What computational strategies are effective in predicting the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with serotonin receptors (PDB: 5I6X). Prioritize binding poses with hydrogen bonds to methoxy oxygens .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM/PBSA) .
- Pharmacophore Modeling: Identify critical features (e.g., aromatic rings, amine distance) using Schrödinger’s Phase .
Validation: Compare predictions with experimental IC50 values from Question 3.
How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced properties?
Methodological Answer:
- Substituent Variation: Synthesize derivatives with halogens (F, Cl) or methyl groups at the 3-/4-positions of the benzyl ring. Test for logP (HPLC) and permeability (Caco-2 assays) .
- Bioisosteric Replacement: Replace methoxy with trifluoromethoxy (-OCF3) to improve metabolic stability. Assess using in vitro microsomal assays .
- Data-Driven Design: Apply QSAR models (e.g., Random Forest) to correlate substituent electronic parameters (Hammett σ) with activity .
Key Insight: Para-methoxy groups enhance receptor affinity, while meta-substitutions improve selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
